AC-Met-amc
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AC-Met-amc typically involves the coupling of acetyl-methionine with 7-amino-4-methylcoumarin. This process can be achieved through various methods, including the use of N-hydroxysuccinimide esters of protected amino acids. The reaction conditions often involve the formation of a selenocarboxylate intermediate, followed by non-nucleophilic amidation with an azide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated synthesizers and purification systems, such as high-performance liquid chromatography, is common in industrial settings to achieve consistent quality .
Chemical Reactions Analysis
Types of Reactions
AC-Met-amc undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by acylpeptide hydrolase, resulting in the release of methionine and 7-amino-4-methylcoumarin.
Oxidation: Methionine residues can be oxidized to methionine sulfoxide under oxidative conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed in a buffer solution at physiological pH, with the enzyme acylpeptide hydrolase as the catalyst.
Oxidation: Performed using oxidizing agents such as hydrogen peroxide or peracids.
Major Products Formed
Hydrolysis: Methionine and 7-amino-4-methylcoumarin.
Oxidation: Methionine sulfoxide and 7-amino-4-methylcoumarin.
Scientific Research Applications
AC-Met-amc is widely used in scientific research due to its fluorogenic properties. Some of its applications include:
Biochemical Assays: Used as a substrate to measure the activity of acylpeptide hydrolase and other proteases.
Enzyme Kinetics: Helps in studying the kinetics of enzyme-catalyzed reactions by providing a measurable fluorescent signal.
Drug Discovery: Utilized in high-throughput screening assays to identify potential inhibitors of acylpeptide hydrolase.
Medical Research: Investigated for its role in understanding diseases related to protein metabolism and oxidative stress.
Mechanism of Action
AC-Met-amc exerts its effects through its interaction with acylpeptide hydrolase. The enzyme catalyzes the hydrolysis of the compound, releasing methionine and 7-amino-4-methylcoumarin. The latter emits fluorescence, which can be measured to determine enzyme activity. This mechanism is crucial for studying the enzyme’s role in protein metabolism and its potential as a therapeutic target .
Comparison with Similar Compounds
Similar Compounds
Acetyl-alanine-7-amido-4-methylcoumarin: Another fluorogenic substrate used in similar biochemical assays.
Acetyl-leucine-7-amido-4-methylcoumarin: Used to study different proteases.
Uniqueness
AC-Met-amc is unique due to its specific interaction with acylpeptide hydrolase and its high sensitivity in detecting enzyme activity. Its methionine residue also allows for studies involving oxidative stress and related metabolic pathways .
Properties
IUPAC Name |
(2S)-2-acetamido-N-(4-methyl-2-oxochromen-7-yl)-4-methylsulfanylbutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-10-8-16(21)23-15-9-12(4-5-13(10)15)19-17(22)14(6-7-24-3)18-11(2)20/h4-5,8-9,14H,6-7H2,1-3H3,(H,18,20)(H,19,22)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRSOUHHRUJURD-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCSC)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCSC)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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